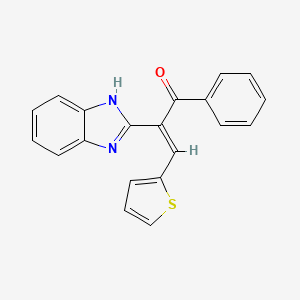
2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one, also known as BTPT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one has been extensively studied for its potential applications in various fields. It has been shown to have anticancer activity by inducing apoptosis in cancer cells. 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one has also been investigated for its anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines. Furthermore, 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one has been shown to have antifungal activity against various fungal strains.
Mecanismo De Acción
The mechanism of action of 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one is not completely understood. However, it has been proposed that 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one induces apoptosis in cancer cells by activating the caspase cascade. 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one also inhibits the production of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one has been shown to have various biochemical and physiological effects. It has been shown to decrease the expression of various oncogenes and increase the expression of tumor suppressor genes, leading to the induction of apoptosis in cancer cells. 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one also inhibits the production of pro-inflammatory cytokines, leading to a decrease in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one is its broad-spectrum anticancer and antifungal activity. This makes it a potential candidate for the development of new anticancer and antifungal drugs. However, one limitation of 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one. One direction is to investigate its potential as a therapeutic agent for the treatment of various cancers and fungal infections. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective drugs. Additionally, the development of more soluble derivatives of 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one could overcome its limitations in lab experiments.
Métodos De Síntesis
The synthesis of 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one involves a multi-step process that includes the reaction of 2-aminobenzimidazole with 2-acetylthiophene in the presence of a base to form 2-(1H-benzimidazol-2-yl)-3-(2-thienyl)propenal. This intermediate is then reacted with benzaldehyde in the presence of a base to yield 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(2-thienyl)-2-propen-1-one.
Propiedades
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-1-phenyl-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2OS/c23-19(14-7-2-1-3-8-14)16(13-15-9-6-12-24-15)20-21-17-10-4-5-11-18(17)22-20/h1-13H,(H,21,22)/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHFZJRGAWGWAF-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC=CS2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/C2=CC=CS2)/C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1H-benzimidazol-2-yl)-1-phenyl-3-thiophen-2-ylprop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B5301448.png)
![2-(4-chlorophenyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine](/img/structure/B5301454.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301468.png)
![1-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-(2-pyridinyl)piperazine](/img/structure/B5301501.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B5301508.png)
![1-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5301511.png)
![4-[4-(dimethylamino)-3-nitrobenzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5301514.png)
![1-[(1-{[6-(2-fluorophenyl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5301520.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide](/img/structure/B5301521.png)

![1'-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5301536.png)
![7-(4-isopropylbenzyl)-2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5301543.png)
![1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine](/img/structure/B5301548.png)
